molecular formula C12H16N4OS B12929659 2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol CAS No. 920503-57-7

2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol

Katalognummer: B12929659
CAS-Nummer: 920503-57-7
Molekulargewicht: 264.35 g/mol
InChI-Schlüssel: PNZFZGQHJNKIOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol is a chemical compound with a unique structure that combines a purine base with an oxane ring and an ethane-thiol group

Vorbereitungsmethoden

The synthesis of 2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol typically involves multiple steps. One common synthetic route starts with the preparation of the purine base, followed by the introduction of the oxane ring and the ethane-thiol group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications In chemistry, it can be used as a building block for the synthesis of more complex molecules In biology, it may serve as a probe for studying enzyme interactions or as a ligand in binding studiesAdditionally, its unique structure makes it a valuable tool for studying the relationship between molecular structure and function .

Wirkmechanismus

The mechanism of action of 2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol involves its interaction with specific molecular targets. The ethane-thiol group can form covalent bonds with target proteins, potentially inhibiting their function. The oxane ring and purine base may also contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol can be compared with other similar compounds, such as 2-(1H-Indol-3-yl)ethane-1-thiol and 2,2′-(Ethane-1,2-diyl)bis(4-chlorophenol). These compounds share some structural similarities but differ in their functional groups and overall molecular architecture. The presence of the oxane ring and purine base in this compound distinguishes it from these other compounds, potentially leading to unique chemical and biological properties .

Eigenschaften

920503-57-7

Molekularformel

C12H16N4OS

Molekulargewicht

264.35 g/mol

IUPAC-Name

2-[9-(oxan-2-yl)purin-6-yl]ethanethiol

InChI

InChI=1S/C12H16N4OS/c18-6-4-9-11-12(14-7-13-9)16(8-15-11)10-3-1-2-5-17-10/h7-8,10,18H,1-6H2

InChI-Schlüssel

PNZFZGQHJNKIOL-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.